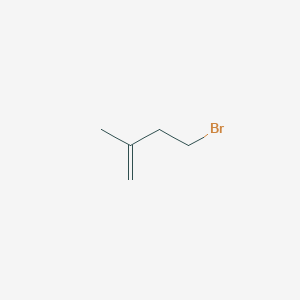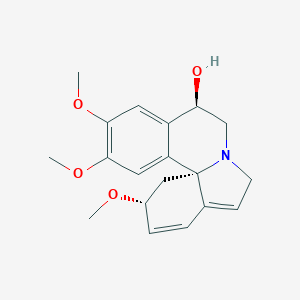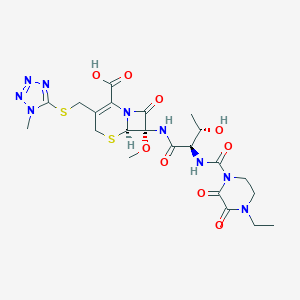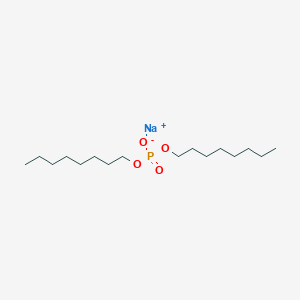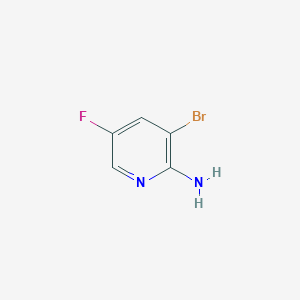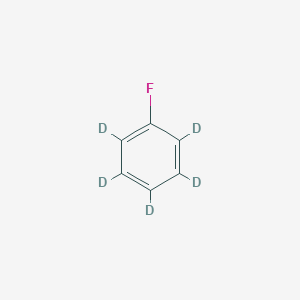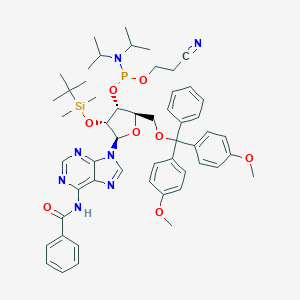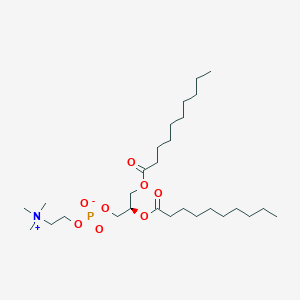
1,2-二癸酰基-sn-甘油-3-磷酸胆碱
描述
1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It consists of a glycerol backbone esterified with two decanoic acid (10-carbon fatty acid) molecules at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position. This compound is part of the phosphatidylcholine family, which are key components of cell membranes and play crucial roles in cellular processes.
科学研究应用
1,2-Didecanoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various environments.
Biology: Employed in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted drug delivery.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties.
作用机制
Target of Action
1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl PC) is a synthetic, less hydrophobic phospholipid . It primarily targets the lipid bilayer of cells . The lipid bilayer is a universal component of all cell membranes. Its role is critical because it forms a semi-permeable barrier that separates the interior of cells from the outside environment .
Mode of Action
1,2-Didecanoyl PC interacts with the lipid bilayer of cells. It has unique chemical properties that allow it to form stable bilayers and vesicles . These vesicles can encapsulate drugs and deliver them to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .
Biochemical Pathways
It is known that phosphatidylcholine, a class of phospholipids that 1,2-didecanoyl pc belongs to, plays a crucial role in the formation and function of cellular membranes . It is involved in various cellular processes, including membrane fluidity and integrity, signal transduction, and lipid metabolism .
Pharmacokinetics
It is known that as a phospholipid, 1,2-didecanoyl pc can form vesicles or liposomes, which can enhance the absorption and bioavailability of encapsulated drugs .
Result of Action
The primary result of 1,2-Didecanoyl PC’s action is the enhancement of drug absorption and bioavailability . For example, it has been found useful for enhancing the absorption of peptide drugs and hormones such as insulin . This can lead to more effective therapeutic outcomes.
Action Environment
The action of 1,2-Didecanoyl PC can be influenced by various environmental factors. For instance, the stability of the vesicles it forms can be affected by factors such as temperature and pH . Furthermore, the presence of other substances, such as proteins or salts, can also influence its action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Didecanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with decanoic acid, followed by the introduction of the phosphocholine group. The typical synthetic route involves:
Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The 1,2-didecanoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphate group.
Choline Addition: Finally, the phosphate group is reacted with choline chloride to form 1,2-didecanoyl-sn-glycero-3-phosphocholine.
Industrial Production Methods
Industrial production of 1,2-didecanoyl-sn-glycero-3-phosphocholine typically involves large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
1,2-Didecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, decanoic acid, and phosphocholine.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of shorter-chain fatty acids and aldehydes.
Substitution: The phosphate group can participate in substitution reactions, where the choline moiety can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or alcohols.
相似化合物的比较
1,2-Didecanoyl-sn-glycero-3-phosphocholine can be compared with other phosphatidylcholine compounds such as:
1,2-Dilauroyl-sn-glycero-3-phosphocholine: Similar structure but with 12-carbon fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains 16-carbon fatty acid chains, commonly used in the study of lipid bilayers.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Features unsaturated fatty acid chains, affecting membrane fluidity differently.
The uniqueness of 1,2-didecanoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid chain length, which influences its physical and chemical properties, making it suitable for particular applications in research and industry.
属性
IUPAC Name |
[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLDGSYMHFAOC-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3436-44-0 | |
| Record name | Didecanoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



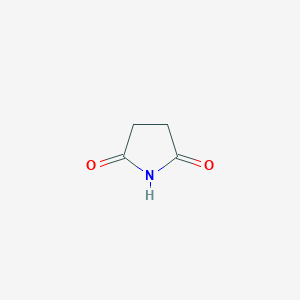
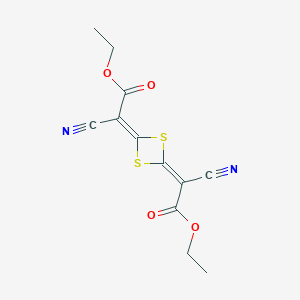
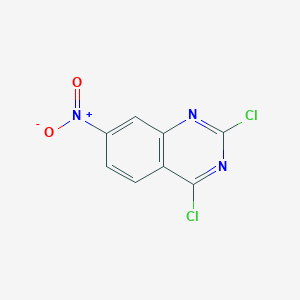
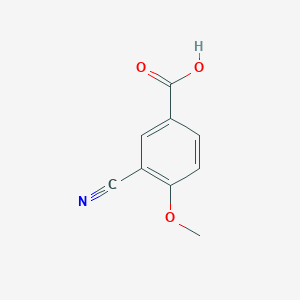
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
